molecular formula C32H35N3O3 B2962341 4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 866346-03-4

4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B2962341
CAS No.: 866346-03-4
M. Wt: 509.65
InChI Key: RBKIKCFCBUCQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C32H35N3O3 and its molecular weight is 509.65. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic derivatives, including those related to quinazolinones and tetrahydroquinoline, are synthesized through various catalytic and non-catalytic methods, demonstrating the versatility of these compounds in chemical synthesis. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to synthesize a range of heterocyclic derivatives, highlighting the importance of these compounds in developing new chemical entities with potential applications in pharmaceuticals and material science (Bacchi et al., 2005).

Antimicrobial Activity

Certain quinazolinone and thiazolidinone derivatives have been investigated for their antimicrobial properties, suggesting that compounds within this chemical space, including potentially the one mentioned, could serve as leads or scaffolds in the discovery of new antimicrobial agents. This underscores the relevance of these compounds in addressing global health challenges related to bacterial and fungal infections (Desai, Dodiya, & Shihora, 2011).

Medicinal Chemistry Applications

The structural motifs present in compounds like the one you're interested in are often explored for their biological activity, including their potential as ligands for various receptors or enzymes. This exploration is foundational in medicinal chemistry for the development of new drugs and therapeutic agents. Research into hybrids of high-affinity σ2 receptor ligands, for example, showcases the ongoing efforts to leverage such compounds in tumor diagnosis and potentially treatment, indicating a broader relevance of these chemical structures in drug development and diagnostic imaging (Abate et al., 2011).

Properties

IUPAC Name

4-[[1-[(2-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O3/c1-23-9-5-6-12-27(23)22-34-29-14-8-7-13-28(29)31(37)35(32(34)38)21-25-15-17-26(18-16-25)30(36)33-20-19-24-10-3-2-4-11-24/h2-6,9-12,25-26,28-29H,7-8,13-22H2,1H3,(H,33,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKCAYBIUHGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3CCCCC3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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